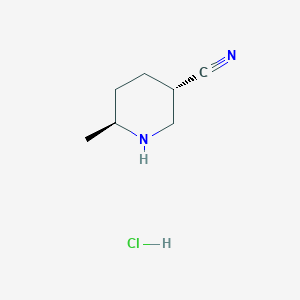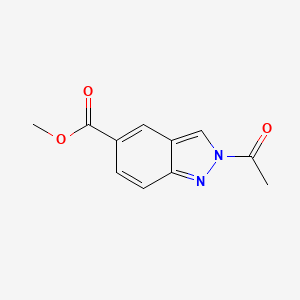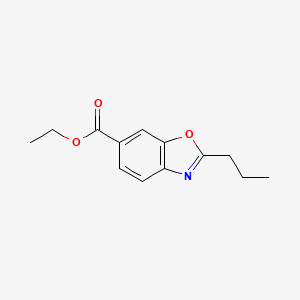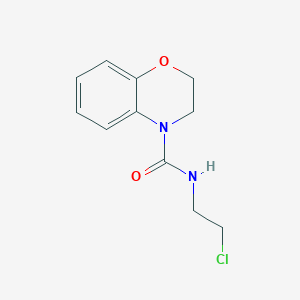
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine
Vue d'ensemble
Description
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine (4-THBSM) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of morpholine and has a sulfur-containing sulfonyl group attached to its aromatic ring. 4-THBSM is a powerful and versatile reagent used in organic synthesis and as a catalyst in various reactions. It is also used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.
Applications De Recherche Scientifique
Pharmaceutical Intermediates
This compound serves as an active pharmaceutical intermediate. For instance, it can be used in the synthesis of potentially tridentate Schiff bases when condensed with salicylaldehyde, which can then form copper (II) complexes .
Antibacterial Activities
Derivatives of this compound have shown excellent antibacterial activities against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, particularly when they contain a p-nitro group .
Cytotoxicity Against Cancer Cells
Some heterocyclic compounds derived from this substance have demonstrated optimal cytotoxic effects against cancer cell lines, with IC50 values in the nanomolar range .
Mécanisme D'action
Target of Action
The compound 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is a potent inhibitor of JNK2 and JNK3 kinases . These kinases are part of the MAPK family and play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3 kinases, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes controlled by these kinases.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, controlling cellular activities such as gene expression, cell division, cell differentiation, and cell death. Disruption of this pathway can lead to various downstream effects, including changes in cell growth and apoptosis.
Pharmacokinetics
A related compound has shown desirable drug-likeness and oral bioavailability characteristics , suggesting that 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine may have similar properties.
Result of Action
The inhibition of JNK2 and JNK3 kinases by this compound can lead to changes in cellular processes such as cell growth and apoptosis . This could potentially lead to the suppression of tumor growth in cancers where these kinases are overactive.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can induce chromosomal instability, which may indirectly promote carcinogenesis . Therefore, the presence of oxidative stress in the cellular environment could potentially influence the effectiveness of this compound. Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
4-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,13-5-7-16-8-6-13)12-9-10-3-1-2-4-11(10)17-12/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNMQVVICPJQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)






![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)



![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)